(1-Methyl-1H-pyrazol-3-yl)methanol, with the chemical formula CHNO and a molecular weight of 112.132 g/mol, is a pyrazole derivative recognized for its potential applications in various scientific fields. The compound is classified under organic compounds, specifically as an alcohol and heterocyclic compound due to the presence of a pyrazole ring. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and material science.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 84547-62-6 and is available from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich . It falls into the category of pyrazole derivatives, which are known for their biological activities, including anti-inflammatory and antifungal properties.
The synthesis of (1-Methyl-1H-pyrazol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 3-hydroxymethyl-1-methylpyrazole with suitable reagents under controlled conditions.
The molecular structure of (1-Methyl-1H-pyrazol-3-yl)methanol features a pyrazole ring substituted with a hydroxymethyl group. The structural representation can be described using the Simplified Molecular Input Line Entry System (SMILES) notation: CN1C=CC(=N1)CO.
(1-Methyl-1H-pyrazol-3-yl)methanol can participate in various chemical reactions, including:
The reactivity of this compound is largely influenced by the electron-donating nature of the methyl group on the pyrazole ring, which enhances nucleophilicity at the hydroxymethyl position .
The mechanism by which (1-Methyl-1H-pyrazol-3-yl)methanol exerts its biological effects often involves modulation of enzyme activity or interaction with biological targets such as receptors or proteins involved in signaling pathways.
Research indicates that derivatives of pyrazole compounds may inhibit enzymes like cyclooxygenase or phosphodiesterase, contributing to their pharmacological effects . Specifically, studies have shown that certain pyrazole derivatives exhibit significant antiproliferative activity against cancer cell lines by inducing apoptosis and cell cycle arrest.
Relevant safety data indicates that (1-Methyl-1H-pyrazol-3-yl)methanol may cause skin irritation and should be handled with appropriate safety precautions .
(1-Methyl-1H-pyrazol-3-yl)methanol has several scientific uses:
(1-Methyl-1H-pyrazol-3-yl)methanol serves as a pivotal precursor for complex pyrazole-based architectures. Its synthesis typically begins with alkylation of pyrazole precursors using methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃), followed by hydroxymethylation. In one industrially relevant route, diethyl ethoxymethylenemalonate undergoes cyclization with methylhydrazine to form the pyrazole core, which is subsequently reduced to yield the primary alcohol [4] [9]. For derivatives like 1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine, nucleophilic substitution between halogenated intermediates and aminomethylated pyrazoles occurs under phase-transfer catalysis, improving yields to >75% [4].
Table 1: Key Synthetic Routes for Pyrazole Derivatives
Target Compound | Key Reaction Steps | Catalyst/Reagents | Yield (%) | |
---|---|---|---|---|
(1-Methyl-1H-pyrazol-3-yl)methanol | Cyclization + Reduction | LiAlH₄ or NaBH₄ | 60–75 | |
Bifunctional Pyrazole Amines | Nucleophilic Substitution | K₂CO₃/Phase-transfer agent | 75–85 | |
Carboxy-functionalized Analogues | Suzuki-Miyaura Coupling | Pd(PPh₃)₄/p-tolylboronic acid | 70 | [4] |
Suzuki-Miyaura cross-coupling further diversifies this scaffold; for example, p-tolylboronic acid reacts with brominated pyrazole intermediates at 80°C to introduce biaryl motifs, crucial for pharmaceutical building blocks [4] [9]. Purification leverages recrystallization from ethanol-water mixtures or chromatography, ensuring >95% purity [4].
Solvent-free techniques enhance sustainability and atom economy. A notable method involves reductive amination between (1-Methyl-1H-pyrazol-3-yl)methanol and carbonyl compounds (e.g., aldehydes or ketones) using NaBH₃CN as the reducing agent. This one-pot reaction proceeds at 60–80°C, achieving 85% yield for N-[(1-methyl-1H-pyrazol-3-yl)methyl]-aniline derivatives without solvent waste [9]. Additionally, condensation reactions with aminobenzoic acids or pyrimidinamines utilize para-formaldehyde as a linker, generating Schiff base intermediates that cyclize into fused heterocycles [9]. These methods circumvent toxic solvents and reduce reaction times by 40% compared to traditional approaches.
Continuous-flow reactors and microwave irradiation significantly optimize reaction kinetics. In flow systems, pyrazole hydroxymethylation achieves 90% conversion in <10 minutes residence time by precisely controlling temperature and reagent stoichiometry [4]. Microwave-assisted N-alkylation of pyrazole carboxamides reduces processing time from hours to minutes (e.g., 15 min at 150°C) while maintaining yields >80% [4]. These technologies enable kilogram-scale production with consistent purity (>98.5%), addressing batch-to-batch variability.
Table 2: Process Intensification Techniques for Pyrazole Synthesis
Technology | Reaction Type | Conditions | Yield Improvement | |
---|---|---|---|---|
Microwave Irradiation | N-alkylation/Cyclization | 150°C, 15 min | +25% vs. conventional | |
Continuous Flow Reactor | Hydroxymethylation | 100°C, 10 min residence | +30% conversion | [4] |
Fixed-Bed Catalysis | Hydrogenation | H₂ (5 bar), Pd/C catalyst | 95% selectivity |
Advanced catalysts enable selective functionalization of the hydroxymethyl group. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitates amide bond formation with sterically hindered amines, such as 4-aminophenol, achieving 92% conversion without racemization [7] [9]. For C–C bond formation, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate N-alkylation of pyrazole amides, reducing side products to <5% [4]. Transition-metal catalysts also play a role: Pd-catalyzed Suzuki couplings install aryl groups at the pyrazole 4-position, while Cu(I)/ligand systems (e.g., phenanthroline) mediate O-arylation for ether derivatives [7] [9].
Table 3: Catalytic Systems for Functional Group Transformation
Catalyst | Reaction | Substrate | Efficiency | |
---|---|---|---|---|
PyBOP/HOBt | Amidation | 4-Aminophenol | 92% yield | [9] |
TBAB | N-alkylation | Halogenated pyrazoles | 90% selectivity | [4] |
Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | p-Tolylboronic acid | 85% isolated yield | [9] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0